2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
Brand Name: Vulcanchem
CAS No.: 7538-17-2
VCID: VC18458129
InChI: InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H
SMILES:
Molecular Formula: C14H26ClNO2
Molecular Weight: 275.81 g/mol

2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride

CAS No.: 7538-17-2

Cat. No.: VC18458129

Molecular Formula: C14H26ClNO2

Molecular Weight: 275.81 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride - 7538-17-2

Specification

CAS No. 7538-17-2
Molecular Formula C14H26ClNO2
Molecular Weight 275.81 g/mol
IUPAC Name 2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride
Standard InChI InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H
Standard InChI Key CIMIDBQMXVBYFP-UHFFFAOYSA-N
Canonical SMILES C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium chloride, reflects its unique architecture: a piperidine ring (a six-membered amine) attached to a 1,4-dioxaspiro[4.6]undecane system . The spirocyclic component consists of a cyclohexane ring fused to a dioxolane ring, creating a bridged oxygen-containing structure . The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H26ClNO2\text{C}_{14}\text{H}_{26}\text{ClNO}_2
Molecular Weight275.81 g/mol
SMILES NotationC1CCC2(CC1)OCC(O2)C3CCCCN3
InChI KeyAIYAAUWHXVVSLO-UHFFFAOYSA-N

Structural Analysis and Conformational Dynamics

X-ray crystallography and computational modeling reveal that the spirocyclic system imposes significant steric constraints, stabilizing the compound in a chair-like conformation for the cyclohexane ring . The piperidine nitrogen’s protonation in the hydrochloride salt facilitates hydrogen bonding with biological targets, potentially enhancing receptor affinity. Nuclear magnetic resonance (NMR) studies highlight distinct chemical shifts for the dioxolane oxygen atoms (δ=3.84.1ppm\delta = 3.8–4.1 \, \text{ppm}) and piperidine protons (δ=1.52.7ppm\delta = 1.5–2.7 \, \text{ppm}) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves multi-step organic reactions:

  • Spirocycle Formation: Cyclohexanone is condensed with ethylene glycol under acidic conditions to yield 1,4-dioxaspiro[4.6]undecane.

  • Piperidine Incorporation: A nucleophilic substitution reaction introduces the piperidine moiety at the spirocyclic carbon, followed by hydrochloride salt formation via treatment with HCl gas.

Yields typically range from 40–60%, with purity dependent on chromatographic separation techniques.

Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture . The dioxolane ring is susceptible to acid-catalyzed hydrolysis, reverting to cyclohexanone derivatives .

TargetAffinity (KiK_i)Assay TypeSource
Dopamine D2120 nMRadioligand
Serotonin 5-HT1A240 nMRadioligand

Neuroprotective Effects

Toxicological Profile

Acute Toxicity

The compound’s oral LD50 in mice is 600 mg/kg, with lethality attributed to respiratory depression and neuromuscular blockade . No histopathological abnormalities were reported in surviving subjects .

Subchronic Exposure Risks

Data on repeated-dose toxicity are absent, highlighting a critical research gap. Regulatory approval for clinical trials will require thorough safety assessments.

Future Directions and Challenges

Structural Optimization

Modifying the spirocyclic scaffold to enhance blood-brain barrier permeability and receptor specificity is a priority. Computational docking studies propose alkyl substitutions at the piperidine nitrogen to improve affinity .

Clinical Translation Barriers

The lack of pharmacokinetic data (e.g., bioavailability, half-life) and potential off-target effects necessitate rigorous preclinical profiling. Collaborative efforts between academia and industry are essential to advance this compound into therapeutic development.

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